

Application Notes and Protocols: [18F]JNJ-42259152 PET Imaging in Rodents

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Compound of Interest

Compound Name: JNJ-42259152

Cat. No.: B608224

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These application notes provide a detailed protocol for conducting Positron Emission Tomography (PET) imaging studies in rodents using the novel radiotracer [18F]JNJ-42259152, a specific ligand for the phosphodiesterase-10A (PDE10A) enzyme. This protocol is intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is implicated, such as schizophrenia and Huntington's disease.

Introduction

[18F]JNJ-42259152 is a fluorine-18 labeled PET tracer that demonstrates high specificity and favorable pharmacokinetic properties for imaging PDE10A in the brain.^[1] Preclinical evaluations in rats and mice have shown specific retention in the PDE10A-rich striatum with rapid washout from other brain regions, providing good imaging contrast.^[1] This tracer has been shown to be effective for in vivo quantification of PDE10A, which is crucial for target engagement studies and understanding the biology of this enzyme in various disease models.^{[1][2]}

Radiolabeling and Quality Control

The radiosynthesis of [18F]JNJ-42259152 is a critical first step. While the detailed chemistry is beyond the scope of this protocol, it is essential to ensure the final product meets stringent quality control standards before administration.

Key Quality Control Parameters:

Parameter	Specification
Radiochemical Purity	> 95%
Molar Activity	> 37 GBq/μmol at the time of injection
Residual Solvents	Within acceptable limits (e.g., < 410 ppm for acetonitrile)
pH	5.0 - 7.5
Sterility and Endotoxins	Sterile and pass endotoxin testing

Experimental Protocols

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.

- **Acclimatization:** Animals should be acclimated to the housing facility for at least one week prior to imaging.
- **Fasting:** To reduce variability in radiotracer uptake, especially for tracers where glucose metabolism might be a factor, a fasting period of 4-6 hours is recommended.[\[3\]](#) Water should be available ad libitum.
- **Anesthesia:** For the duration of the tracer uptake and imaging, animals must be anesthetized. Isoflurane (1.5-2.5% in 100% oxygen) is a commonly used anesthetic that has been shown to decrease background signal from brown fat and skeletal muscle.[\[4\]](#) Body temperature should be maintained at 37°C using a heating pad and a rectal probe.

Radiotracer Administration

- **Dose:** The recommended injected dose for rodents is typically in the range of 3.7-7.4 MBq (100-200 μCi). The exact activity should be measured in a dose calibrator prior to injection.
- **Volume:** The injection volume should be kept low, typically less than 0.2 mL for mice and 0.5 mL for rats, to avoid physiological disturbances.[\[4\]](#)

- Route of Administration: The radiotracer should be administered intravenously (IV) via a tail vein catheter.

PET Scan Acquisition

- Scanner: A dedicated small-animal PET scanner should be used.
- Uptake Period: Following tracer injection, an uptake period is necessary. For [18F]**JNJ-42259152**, dynamic scanning can commence immediately after injection.
- Acquisition Time: A dynamic scan of at least 60 minutes is recommended to capture the tracer kinetics.^[1]
- Imaging Protocol: The acquisition should be performed in 3D list mode. The data can be subsequently framed for kinetic modeling (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 6 x 300s).
- Attenuation Correction: If the PET scanner is a standalone system, a separate CT or transmission scan using a radioactive source (e.g., ⁵⁷Co) should be performed for attenuation correction.

Image Reconstruction and Analysis

- Reconstruction: PET images should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).
- Image Registration: If a CT or MRI scan is acquired, the PET images should be co-registered to the anatomical images to facilitate the delineation of regions of interest (ROIs).
- Data Analysis:
 - Standardized Uptake Value (SUV): Time-activity curves (TACs) for different brain regions can be generated and expressed as SUVs.
 - Kinetic Modeling: For a more quantitative assessment of PDE10A binding, kinetic modeling is recommended.^[1] A Logan reference tissue model using the cerebellum as the reference region is appropriate for quantifying the binding potential (BPND) of [18F]**JNJ-42259152** over a 60-minute acquisition period.^[1]

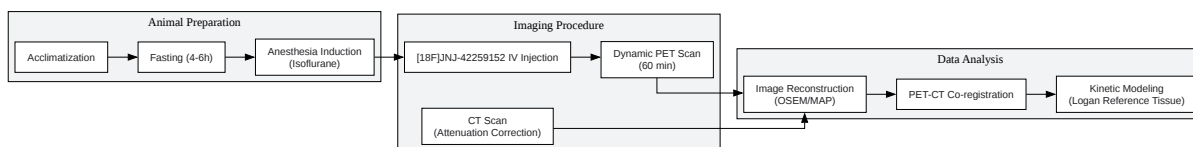
Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies with [18F]JNJ-42259152 in rats.

Parameter	Value	Reference
Injected Dose	~50 MBq	[1]
Scan Duration	60 minutes	[1]
Striatum-to-Cerebellum Ratio (at 60 min)	> 1.4	[2]
Optimal Model for Quantification	Logan Reference Tissue Model	[1]
Reference Region	Cerebellum	[1]

Visualizations

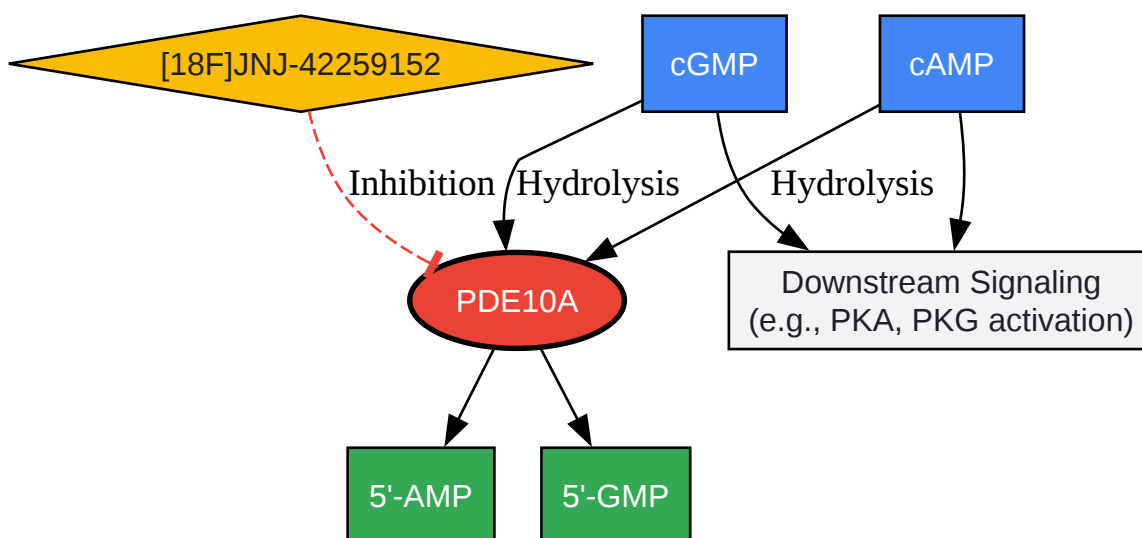
Experimental Workflow



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Caption: Workflow for [18F]JNJ-42259152 PET imaging in rodents.

PDE10A Signaling Pathway



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Caption: Simplified PDE10A signaling and tracer interaction.

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References

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